3-Fluorobenzhydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of the Application: 3-Fluorobenzhydrazide (3-FBH) is used extensively in organic synthesis.

Methods of Application: It acts as a catalyst in organic reactions, facilitating the formation of aryl-aryl bonds, carbon-carbon bonds, and carbon-nitrogen bonds.

Results or Outcomes: The use of 3-FBH in organic synthesis has led to the creation of a wide array of organic compounds, including polyamides, polyurethanes, and polyesters.

Drug Discovery

Summary of the Application: 3-FBH is incorporated into drug discovery processes.

Methods of Application: It’s used as a reagent in analytical chemistry and plays a role in the activation of aryl halides in the presence of a base.

Results or Outcomes: The use of 3-FBH in drug discovery has contributed to the development of new pharmaceutical compounds.

Chemical Biology

Summary of the Application: 3-FBH is used in the field of chemical biology.

Methods of Application: It’s used as a reagent in analytical chemistry.

Results or Outcomes: Its use in chemical biology has broadened the utility of various chemical reactions.

Intermediate in Chemical Production

Summary of the Application: 3-Fluorobenzhydrazide can be used as an intermediate in the chemical production process.

Methods of Application: It is used in the synthesis of various organic compounds.

Results or Outcomes: The use of 3-Fluorobenzhydrazide in chemical production has contributed to the development of a wide range of chemical products.

Laboratory Research and Development

Summary of the Application: 3-Fluorobenzhydrazide is used in laboratory research and development processes.

Methods of Application: It is used as a reagent in various experimental procedures.

Results or Outcomes: Its use in laboratory research and development has led to new discoveries and advancements in various scientific fields.

Production of Fluorescent Dyes

Summary of the Application: 3-Fluorobenzhydrazide is used in the production of fluorescent dyes.

Methods of Application: It is used as a reagent in the synthesis of these dyes.

Results or Outcomes: The use of 3-Fluorobenzhydrazide in the production of fluorescent dyes has led to the development of a wide range of fluorescent compounds.

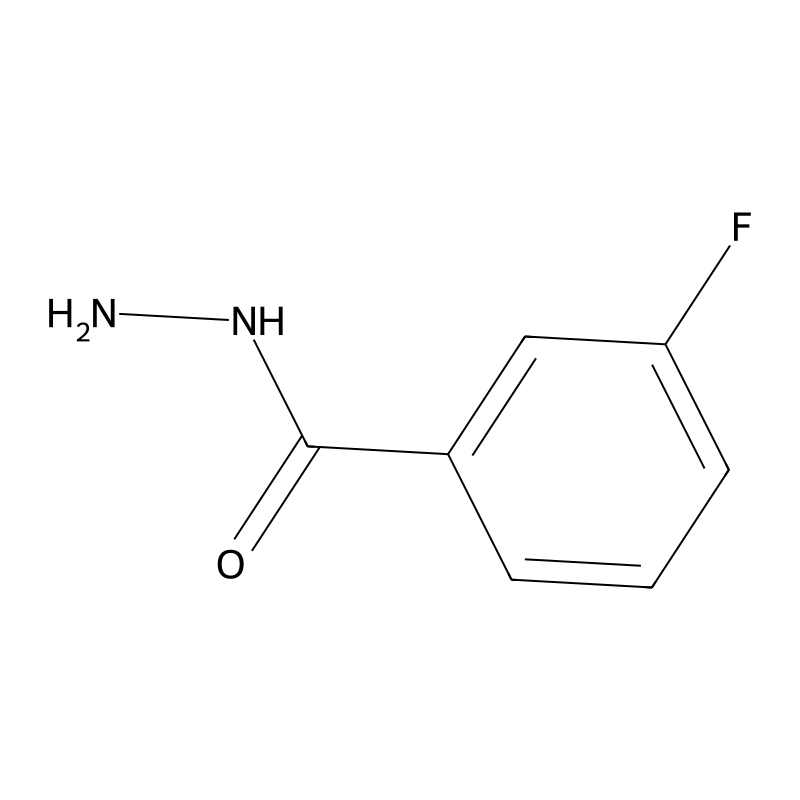

3-Fluorobenzhydrazide is an organic compound with the molecular formula C₇H₇FN₂O and a molecular weight of approximately 154.14 g/mol. It is characterized by the presence of a fluorine atom attached to a benzhydrazide structure, which consists of a hydrazine moiety linked to a benzene ring. The compound is known for its potential bioactivity and serves as an important building block in organic synthesis, particularly in medicinal chemistry and material science .

There is no documented research on the mechanism of action of 3-Fluorobenzhydrazide. However, as mentioned earlier, hydrazides can exhibit various biological activities. Their mechanism of action often involves interacting with enzymes or other biomolecules through hydrogen bonding []. Further research would be needed to elucidate any specific mechanism for 3-Fluorobenzhydrazide.

Information on the safety hazards of 3-Fluorobenzhydrazide is not available in scientific literature. However, hydrazides can be irritating to the skin and eyes and may be harmful if inhaled or ingested []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting following general laboratory safety practices.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Acylation Reactions: The amine group can be acylated, leading to the formation of various derivatives.

- Oxidation Reactions: Under certain conditions, it may undergo oxidation to yield corresponding carbonyl compounds.

These reactions highlight its versatility as a reagent in synthetic pathways

Research indicates that 3-Fluorobenzhydrazide exhibits significant biological activity. It has been studied for its potential antitumor properties and its ability to inhibit certain enzymes. The presence of the fluorine atom is believed to enhance its lipophilicity and bioavailability, making it a candidate for drug development .

Several methods have been reported for the synthesis of 3-Fluorobenzhydrazide:

- Direct Reaction: The compound can be synthesized by reacting 3-fluorobenzoic acid with hydrazine hydrate under acidic conditions.

- Acylation: Another method involves the acylation of hydrazine with 3-fluorobenzoic anhydride.

- Alternative Routes: Various synthetic routes utilizing different starting materials and conditions have also been explored, emphasizing the compound's synthetic flexibility .

3-Fluorobenzhydrazide finds applications across multiple fields:

- Pharmaceuticals: As a precursor for the synthesis of bioactive compounds, particularly in developing antitumor agents.

- Material Science: Used in the preparation of polymers and other materials due to its reactive functional groups.

- Agriculture: Potential applications in agrochemicals as growth regulators or pesticides .

Studies on 3-Fluorobenzhydrazide have focused on its interactions with various biological targets. Notably, it has shown promising results in enzyme inhibition assays, suggesting potential use as a therapeutic agent. Interaction studies often involve determining binding affinities and mechanisms of action through techniques such as molecular docking and kinetic assays .

Several compounds share structural similarities with 3-Fluorobenzhydrazide. Here are some notable examples:

The unique positioning of the fluorine atom in 3-Fluorobenzhydrazide contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

3-Fluorobenzhydrazide (CAS 499-55-8), a fluorinated derivative of benzoic hydrazide, emerged as a compound of interest in the mid-20th century alongside advancements in fluorine chemistry. Early synthetic routes involved esterification of 3-fluorobenzoic acid followed by nucleophilic substitution with hydrazine hydrate, a method refined over decades to improve yields and purity. The compound’s structural simplicity—a benzene ring substituted with fluorine at the meta position and a hydrazide functional group—facilitated its adoption as a versatile building block in heterocyclic chemistry. While its exact discovery timeline remains undocumented in public literature, its inclusion in catalogs like PubChem and ChemicalBook by the early 2000s marked its establishment as a commercial reagent.

Significance in Organic and Medicinal Chemistry

3-Fluorobenzhydrazide plays a pivotal role in synthetic organic chemistry due to its dual reactivity: the hydrazide group participates in condensation reactions, while the fluorine atom enhances electronic and steric properties. Key attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₇FN₂O | |

| Melting point | 139–143°C | |

| Density | 1.272 g/cm³ | |

| pKa | 11.78 | |

| Solubility | Soluble in polar organic solvents |

In medicinal chemistry, fluorination improves metabolic stability and bioavailability, making 3-fluorobenzhydrazide a precursor for fluorinated triazoles and oxadiazoles with antimicrobial, anticancer, and antitubercular activities. For example, derivatives like 3-fluoroflavones synthesized from this compound exhibit enhanced inhibitory effects against cancer cell lines.

Overview of Research Applications

Heterocyclic Synthesis

3-Fluorobenzhydrazide serves as a linchpin in constructing nitrogen-containing heterocycles:

- Triazoles and Oxadiazoles: Reaction with aromatic aldehydes forms hydrazones, which cyclize into 1,3,4-oxadiazoles under oxidative conditions (e.g., iodine/K₂CO₃). These derivatives show radical scavenging activity, with IC₅₀ values comparable to vitamin C.

- Fluorinated Polyoxadiazoles: Polymerization with diacids yields thermally stable polymers for materials science.

Pharmaceutical Intermediate

- Antimicrobial Agents: Hybrids with imidazopyridine or benzimidazole moieties demonstrate activity against Escherichia coli and Staphylococcus aureus (MIC: 0.0047–62.5 μg/mL).

- Anticancer Scaffolds: Fluorinated triazole-thiones derived from 3-fluorobenzhydrazide inhibit lung (A549) and breast (MCF-7) cancer cells by inducing apoptosis.

Catalysis and Materials Science

Nomenclature and Classification

3-Fluorobenzhydrazide belongs to the class of aromatic hydrazide derivatives, specifically categorized as a fluorinated benzohydrazide compound [1] [2]. The compound is systematically named as benzoic acid, 3-fluoro-, hydrazide according to Chemical Abstracts Service nomenclature [1] [2]. Alternative accepted names include 3-fluorobenzohydrazide and 3-fluorobenzoic hydrazide [1] [3] [4]. The International Union of Pure and Applied Chemistry designation follows the standard hydrazide nomenclature conventions for substituted benzoic acid derivatives [5] [6].

This compound is classified within the broader category of aromatic hydrazides, which are organic compounds characterized by the presence of the hydrazide functional group (-CONHNH₂) attached to an aromatic benzene ring system [7] [8]. The fluorine substitution at the meta position (3-position) of the benzene ring distinguishes this compound from other fluorobenzhydrazide isomers [9] [10]. Within chemical classification systems, 3-fluorobenzhydrazide is categorized as a fluorinated building block and specialty chemical used primarily as a synthetic intermediate [11] [7].

Table 1: Basic Physical and Chemical Properties of 3-Fluorobenzhydrazide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 499-55-8 |

| European Community Number | 610-486-1 |

| Melting Point | 139-143 °C |

| Density | 1.272 g/cm³ (predicted) |

| Physical Form | Crystalline Powder |

| Color | White to off-white |

| Boiling Point | 312.6 °C at 760 mmHg |

| Flash Point | 142.8 °C |

| pKa | 11.78 ± 0.10 (predicted) |

Molecular Structure and Properties

Molecular Formula (C₇H₇FN₂O) and Weight (154.14 g/mol)

The molecular formula C₇H₇FN₂O represents the exact atomic composition of 3-fluorobenzhydrazide, consisting of seven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom [1] [3] [12]. The molecular weight is precisely calculated as 154.14 grams per mole based on standard atomic masses [1] [3] [4]. This molecular weight places the compound within the range of small to medium-sized organic molecules commonly used as pharmaceutical intermediates and chemical building blocks [11] [7].

The molecular formula indicates an unsaturation index of five, accounting for the benzene ring (four degrees of unsaturation) and the carbonyl group (one degree of unsaturation) [1] [6]. The presence of the fluorine atom contributes to the compound's unique electronic properties while maintaining the same molecular weight range as other halogenated benzhydrazide derivatives [9] [13].

Structural Features and Conformational Analysis

3-Fluorobenzhydrazide exhibits a planar aromatic system with the fluorine atom positioned at the meta (3-position) relative to the hydrazide substituent [14] [15]. The hydrazide functional group (-CONHNH₂) consists of a carbonyl carbon directly bonded to a nitrogen atom, which is subsequently connected to an amino group [16] [8]. Research on related hydrazide compounds indicates that the hydrazide moiety adopts a nearly planar conformation with the aromatic ring system [14] [17].

Spectroscopic studies on substituted benzohydrazides reveal characteristic bond lengths and angles within the hydrazide functional group [16] [15]. The carbonyl carbon-nitrogen bond length typically ranges from 1.33 to 1.34 Angstroms, while the nitrogen-nitrogen bond length in the hydrazide group measures approximately 1.41 to 1.42 Angstroms [15] [16]. The carbonyl carbon exhibits typical double bond character with a bond length of approximately 1.24 Angstroms [14] [15].

The fluorine substitution at the meta position influences the electronic distribution within the aromatic system through both inductive and resonance effects [13] [18]. The electron-withdrawing nature of fluorine affects the electron density on the benzene ring, which in turn influences the reactivity of the hydrazide functional group [11] [13]. Conformational analysis studies suggest that the compound adopts a preferred conformation where the hydrazide group is coplanar with the aromatic ring to maximize conjugation effects [14] [17].

Table 2: Spectroscopic Data

| Technique | Value/Data |

|---|---|

| Infrared Carbonyl stretch | ~1650-1670 cm⁻¹ |

| Infrared NH stretch | ~3340-3550 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance Carbonyl carbon | ~168-169 ppm |

| ¹³C Nuclear Magnetic Resonance Aromatic carbon | ~133-134 ppm |

| SMILES | NNC(=O)c1cccc(F)c1 |

| InChI Key | UUISEXNUHLZEDB-UHFFFAOYSA-N |

Identification Codes and Registry Numbers

CAS Number (499-55-8)

The European Community number 610-486-1 represents the official identifier used within European Union chemical regulations and databases [2] [19]. This number facilitates regulatory compliance and trade within European markets [19] [20]. The European Community number system ensures consistent identification of chemical substances across member states and provides a standardized reference for regulatory documentation [19] [20].

3-Fluorobenzhydrazide is catalogued across multiple international chemical databases with specific identifier codes [2] [5]. The MDL number MFCD00060561 provides reference within the Merck Index and related chemical information systems [1] [12]. The DSSTox Substance ID DTXSID50325997 links the compound to the United States Environmental Protection Agency's chemical database [2]. Additional identifiers include the Nikkaji Number J2.261.249B for Japanese chemical databases and NSC Number 522533 for the National Cancer Institute's chemical repository [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant